REACTION_CXSMILES
|
[OH2:1].[C:2]([C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:3].Cl.[NH2:10]O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH2:3][C:2](=[N:10][OH:1])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
a vigorously stirred, room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred until the starting material
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the resulting residue is extracted with methylene chloride (3×200 ml.) The combined organic extracts
|
Type
|
WASH
|
Details
|
are washed with brine (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OCC)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.1 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |